

3-Bromothioanisole synonyms and IUPAC name

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Compound of Interest

Compound Name: 3-Bromothioanisole

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An In-Depth Technical Guide to **3-Bromothioanisole**: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

3-Bromothioanisole, a halogenated thioether, is a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a bromine atom and a methylthio group on a phenyl ring, offers dual functionality that is highly prized by researchers and drug development professionals. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the methylthio moiety can be used to modulate physicochemical properties or act as a site for further functionalization. This guide provides a comprehensive overview of **3-Bromothioanisole**, including its chemical identity, key physical properties, synthesis protocols, characteristic reactivity, and its critical role as an intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. **3-Bromothioanisole** is systematically named according to IUPAC nomenclature and is also known by several common synonyms in commercial and academic literature.

IUPAC Name and Synonyms

- IUPAC Name: 1-bromo-3-methylsulfanylbenezene[1][2]

- Common Synonyms: 3-Bromophenyl methyl sulfide, m-Bromothioanisole, (3-Bromophenyl) (methyl)sulfane, Benzene, 1-bromo-3-(methylthio)-, 1-Bromo-3-(methylthio)benzene, 3-(Methylthio)phenyl bromide[1][3][4][5][6]

Key Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

Identifier	Value	Source
CAS Number	33733-73-2	[1][3][4]
Molecular Formula	C ₇ H ₇ BrS	[1][3][4][5]
Molecular Weight	203.10 g/mol	[2][4]
InChI	1S/C7H7BrS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3	[2][3]
InChIKey	NKYFJZAKUPSUSH-UHFFFAOYSA-N	[3]
Canonical SMILES	CSc1cccc(Br)c1	[3]

Physicochemical Properties

The physical properties of **3-Bromothioanisole** dictate its handling, storage, and reaction conditions. It is typically a colorless to pale-yellow liquid with a characteristic strong odor (stench).[3][4][7]

Property	Value
Appearance	Colorless to pale yellow liquid
Boiling Point	124-125 °C at 10 mmHg[4][6]
Density	1.51 g/mL at 25 °C[4][6]
Refractive Index (n _{20/D})	1.628[4][6]
Flash Point	>110 °C (>230 °F)[4][6]
Solubility	Soluble in organic solvents like chloroform and ethyl acetate; limited solubility in water.[3][4]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.[4]

Synthesis and Reactivity

The utility of **3-Bromothioanisole** stems from its accessibility through synthesis and its predictable reactivity in a wide range of chemical transformations.

Synthesis Protocols

Several methods are reported for the synthesis of **3-Bromothioanisole**. The choice of method often depends on the availability of starting materials and the desired scale.

Method 1: From 3-Bromoanisole A common laboratory preparation involves the reaction of 3-bromoanisole with a sulfur nucleophile like sodium sulfide.[7] This transformation targets the aromatic ring, replacing the methoxy precursor functionality with the desired thioether.

Method 2: From 3-Bromophenylboronic Acid A more contemporary approach involves a transition-metal-catalyzed reaction. A general method describes reacting 3-bromophenylboronic acid with dimethyl disulfide in the presence of a peroxide initiator like di-tert-butyl peroxide (DTBP).[4]

- Protocol:

- To a sealed tube, add 3-bromophenylboronic acid (1.0 mmol), dimethyl disulfide (2.0 mmol), di-tert-butyl peroxide (DTBP, 3.0 mmol), and acetonitrile (2.0 mL).[4]
- Stir the reaction mixture at 120 °C for 12 hours.[4]
- After cooling to room temperature, dilute the mixture with deionized water and extract with ethyl acetate.[4]
- Combine the organic phases, wash with saturated saline, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.[4]
- Purify the crude product by silica gel column chromatography to yield **3-bromothioanisole**. [4]

Core Reactivity and Mechanistic Insights

The reactivity of **3-Bromothioanisole** is dominated by the two functional groups on the benzene ring. This dual-handle nature makes it an exceptionally versatile intermediate.[8]

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is the primary site for reactivity in cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[8] Its participation in reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings is fundamental for constructing the complex molecular skeletons of active pharmaceutical ingredients (APIs).[8][9]

- **Causality:** The bromine atom acts as an excellent leaving group in the oxidative addition step of the catalytic cycle of palladium. This allows for the formation of a new carbon-carbon (e.g., Suzuki) or carbon-heteroatom (e.g., Buchwald-Hartwig) bond at this position with high efficiency and predictability. This reliability is crucial in multi-step drug synthesis campaigns where high yields are paramount.

Figure 1: Suzuki-Miyaura coupling using **3-Bromothioanisole**.

Nucleophilic and Electrophilic Aromatic Substitutions: The molecule can also participate in other classical aromatic reactions, with the bromine and methylthio groups directing the position of incoming substituents.[3]

Applications in Drug Development and Material Science

3-Bromothioanisole is not an end product itself but a critical starting material or intermediate. Its value is realized in the complex molecules it helps create.

Pharmaceutical and Agrochemical Synthesis

The primary application of **3-Bromothioanisole** is as a foundational component in the synthesis of APIs and next-generation agrochemicals.^{[8][9]} Its structure is incorporated into novel drug candidates targeting a wide array of diseases.^[9]

- Expert Insight: In drug design, chemists often perform "scaffold hopping" or lead optimization by systematically modifying a core structure. **3-Bromothioanisole** provides a reliable scaffold where the "R" group can be varied almost infinitely via Suzuki coupling, allowing for the rapid generation of a library of compounds for biological screening. This process is fundamental to identifying molecules with improved potency and selectivity.

Figure 2: Role of **3-Bromothioanisole** in a typical drug discovery workflow.

Material Science

Beyond life sciences, **3-Bromothioanisole** is used in the synthesis of organic semiconductors and light-emitting materials.^{[8][9]} These materials are crucial for applications such as Organic Light-Emitting Diode (OLED) displays, where fine-tuning of electronic and optical properties is essential.^[8]

Safety and Handling

3-Bromothioanisole is classified as an irritant and may cause irritation to the skin, eyes, and respiratory system.^{[4][7]} It is also noted for its strong, unpleasant smell (stench).^{[4][6]}

- Handling Recommendations:
 - Use in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
- Avoid contact with strong oxidants, acids, or bases to prevent hazardous reactions.[7]

Conclusion

3-Bromothioanisole is a quintessential example of a versatile chemical building block. Its value to researchers, scientists, and drug development professionals lies not in its own properties, but in its potential to efficiently and reliably construct new, complex molecular architectures. The strategic placement of a reactive bromine atom and a modifiable methylthio group provides the synthetic handles necessary to explore vast chemical spaces, accelerating the discovery of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. Its continued use in both academic and industrial laboratories underscores its fundamental importance in modern chemical synthesis.

References

- P&S Chemicals. **3-Bromothioanisole**.
- CymitQuimica. CAS 33733-73-2: **3-Bromothioanisole**.
- ChemicalBook. **3-Bromothioanisole** | 33733-73-2.
- ChemBK. **3-Bromothioanisole**.
- **3-Bromothioanisole** (CAS 33733-73-2): Sourcing High Purity for Critical Synthesis. (2026, January 4).
- ChemicalBook. 33733-73-2(**3-Bromothioanisole**) Product Description.
- Sigma-Aldrich. **3-Bromothioanisole** 97 | 33733-73-2.
- Maximizing Synthesis Efficiency with **3-Bromothioanisole**: A Supplier's Guide.
- Parchem. **3-Bromothioanisole** (Cas 33733-73-2).
- PubChem. **3-Bromothioanisole** | C7H7BrS | CID 2735627.

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Sources

- 1. pschemicals.com [pschemicals.com]
- 2. 3-Bromothioanisole | C7H7BrS | CID 2735627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 33733-73-2: 3-Bromothioanisole | CymitQuimica [cymitquimica.com]
- 4. 3-Bromothioanisole | 33733-73-2 [chemicalbook.com]
- 5. 33733-73-2 CAS MSDS (3-Bromothioanisole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. chembk.com [chembk.com]
- 8. nbino.com [nbino.com]
- 9. nbino.com [nbino.com]
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